molecular formula C18H19NO4S B554273 Z-Cys(Bzl)-OH CAS No. 3257-18-9

Z-Cys(Bzl)-OH

Cat. No.: B554273
CAS No.: 3257-18-9
M. Wt: 345.4 g/mol
InChI Key: ATPNWHGYKFXQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Cys(Bzl)-OH, also known as Nα-Z-S-benzyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group of cysteine. The Z (benzyloxycarbonyl) group protects the amino group, while the benzyl group protects the thiol group, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Cys(Bzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by benzylation, which involves reacting the intermediate with benzyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-Cys(Bzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Z and benzyl protecting groups can be removed under specific conditions to yield free cysteine.

    Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form thioethers.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of disulfide bonds in peptides and proteins.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon is used as a catalyst for the removal of the Z group.

    Sodium in Liquid Ammonia: Used for the removal of the benzyl group.

    Electrophiles: Such as alkyl halides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Free Cysteine: Obtained after deprotection of this compound.

    Thioethers: Formed from substitution reactions.

    Disulfides: Formed from oxidation reactions.

Scientific Research Applications

Z-Cys(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The primary function of Z-Cys(Bzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Z group prevents unwanted reactions at the amino group, while the benzyl group protects the thiol group. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting groups can be removed under specific conditions to yield the desired peptide or protein.

Comparison with Similar Compounds

Z-Cys(Bzl)-OH is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:

    Fmoc-Cys(Bzl)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

    Boc-Cys(Bzl)-OH: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.

    Ac-Cys(Bzl)-OH: Uses the acetyl (Ac) group for amino protection.

Each of these compounds offers different advantages in terms of stability, ease of removal, and compatibility with various synthetic methods. This compound is particularly valued for its stability and ease of removal under mild conditions .

Properties

IUPAC Name

3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPNWHGYKFXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-18-9
Record name NSC164669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Cys(Bzl)-OH
Reactant of Route 2
Reactant of Route 2
Z-Cys(Bzl)-OH
Reactant of Route 3
Reactant of Route 3
Z-Cys(Bzl)-OH
Reactant of Route 4
Reactant of Route 4
Z-Cys(Bzl)-OH
Reactant of Route 5
Reactant of Route 5
Z-Cys(Bzl)-OH
Reactant of Route 6
Z-Cys(Bzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.